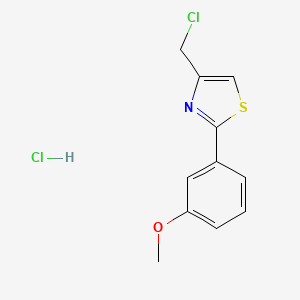

4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride

Description

4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride is a halogenated thiazole derivative characterized by a chloromethyl group at the 4-position of the thiazole ring and a 3-methoxyphenyl substituent at the 2-position. Its molecular formula is C₁₁H₁₀ClNOS·HCl, with a molecular weight of 228.13 g/mol (including the hydrochloride counterion). The compound’s structure (SMILES: COC1=CC=CC(=C1)C2=NC(=CS2)CCl) features a thiazole core, a methoxy group on the phenyl ring, and a reactive chloromethyl group, making it a versatile intermediate in medicinal and agrochemical synthesis.

Properties

IUPAC Name |

4-(chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNOS.ClH/c1-14-10-4-2-3-8(5-10)11-13-9(6-12)7-15-11;/h2-5,7H,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCGEMXPLYXURP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=CS2)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24829634 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride typically involves the reaction of 2-(3-methoxyphenyl)-1,3-thiazole with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the chloromethyl group. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.

Reduction Reactions: Reduction of the compound can lead to the formation of thiazolidines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: New derivatives with different functional groups replacing the chloromethyl group.

Oxidation Reactions: Sulfoxides or sulfones.

Reduction Reactions: Thiazolidines.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study focused on the synthesis and antimicrobial evaluation of various thiazole compounds, including derivatives similar to 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride, reported minimum inhibitory concentrations (MIC) ranging from 0.06 to 0.94 mg/mL against resistant bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The structure-activity relationship (SAR) indicated that the presence of specific substituents on the thiazole ring enhances antibacterial activity.

Case Study: Antimicrobial Efficacy

- Compound Tested : 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride

- Results : Showed effective inhibition against multiple resistant strains with lower MIC values compared to standard antibiotics like ampicillin.

- Mechanism : Predicted inhibition of bacterial enzymes contributing to its antimicrobial action .

Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer potential. A series of studies highlighted the antiproliferative effects of thiazole compounds against various cancer cell lines, including melanoma and prostate cancer. Modifications to the thiazole structure have been shown to significantly enhance their efficacy .

Case Study: Anticancer Activity

- Compound Tested : Variants of thiazole including 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride.

- Results : Improved antiproliferative activity in low nanomolar ranges against cancer cells.

- Mechanism : Inhibition of tubulin polymerization was identified as a key mechanism through which these compounds exert their anticancer effects .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of thiazole derivatives. Specifically, compounds similar to 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride have been evaluated for their ability to protect neuronal cells from oxidative stress-induced damage .

Case Study: Neuroprotection

- Compound Tested : Thiazole derivatives with neuroprotective claims.

- Results : Significant reduction in inflammatory cytokines and protection against H₂O₂-induced cell death in PC12 cells.

- Comparison : Neuroprotective effects were measured against standard compounds like ferulic acid .

Anti-inflammatory Properties

Thiazoles have also been recognized for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 positions it as a candidate for treating inflammatory diseases .

Case Study: Inhibition of Cytokine Production

- Compound Tested : 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride.

- Results : Demonstrated inhibition of cytokine production in vitro.

- Implications : Potential use in therapies aimed at reducing inflammation in various pathological conditions .

Summary Table of Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Antimicrobial | Inhibition of bacterial enzymes | Effective against resistant strains |

| Anticancer | Inhibition of tubulin polymerization | Low nanomolar activity against cancer cells |

| Neuroprotective | Reduction of oxidative stress | Protects neuronal cells from oxidative damage |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Reduces TNF-α and IL-6 production |

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing their normal function. It can also interact with cellular proteins, affecting various signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Substituent Variations on the Thiazole Ring

Thiazole derivatives often differ in substituent groups, which influence their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Similar Thiazole Derivatives

Key Observations :

- Substituent Effects: The presence of a methoxy group (3-OCH₃) in the target compound enhances its polarity compared to non-polar substituents like methyl or ethyl. Chlorine substituents (e.g., 4-Cl-C₆H₄ in CAS 17969-22-1) increase molecular weight and may influence lipophilicity.

- Hydrochloride Salts : Most compounds, including the target, are hydrochloride salts, improving solubility in polar solvents.

Biological Activity

4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of thiazole derivatives typically involves various methods such as multicomponent reactions (MCRs) and condensation techniques. For 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride, the synthesis may follow established protocols for thiazole formation, often utilizing starting materials like 3-methoxyphenyl isothiocyanate and chloromethyl derivatives under controlled conditions. The purity of synthesized compounds is crucial for biological evaluations, with purities often exceeding 95% in research-grade products .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole compounds, it was found that some derivatives demonstrated effective antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.23 to 0.70 mg/mL for bacteria .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 4 | 0.23 | MRSA |

| 5 | 0.47 | E. coli |

| 9 | 0.06 | Fungal strains |

Anticancer Activity

Thiazole derivatives have also shown promise in anticancer applications. A series of modifications to thiazoles resulted in compounds that exhibited antiproliferative activity against melanoma and prostate cancer cell lines. The IC50 values for these compounds ranged from low micromolar to nanomolar concentrations, indicating potent activity .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| SMART-1 | 0.4 - 2.2 | Melanoma |

| SMART-2 | 1.6 - 3.9 | Prostate cancer |

The mechanisms by which thiazole derivatives exert their biological effects are varied:

- Antimicrobial Mechanism : The antibacterial activity has been attributed to the inhibition of bacterial enzyme systems such as MurB enzyme in E. coli, while antifungal activity may involve inhibition of lanosterol demethylase .

- Anticancer Mechanism : The anticancer properties are primarily linked to the inhibition of tubulin polymerization, which disrupts mitotic spindle formation during cell division . This mechanism was confirmed through structure-activity relationship studies that highlighted the importance of specific substitutions on the thiazole ring.

Case Studies

A notable case study involved the evaluation of a series of thiazole derivatives against glioblastoma cells, where certain compounds demonstrated significant cytotoxicity by reducing cell viability effectively . Another study focused on the multitarget potential of new thiazole-based compounds, revealing neuroprotective effects alongside their antimicrobial activities .

Q & A

Q. What are the recommended spectroscopic techniques for confirming the structural identity of 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride?

- Methodological Answer: Structural confirmation requires a combination of 1H NMR (to identify proton environments, e.g., methoxyphenyl protons at δ 3.8–4.0 ppm and chloromethyl protons at δ 4.5–4.7 ppm), IR spectroscopy (to detect functional groups like C-Cl stretches at ~600–800 cm⁻¹), and single-crystal X-ray diffraction (to resolve bond lengths and angles, as demonstrated for structurally analogous thiazoles in crystallography studies) . For advanced validation, high-resolution mass spectrometry (HRMS) can confirm the molecular formula (C11H12Cl2N2OS).

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer: The compound exhibits limited water solubility (~3–5 mg/mL at 25°C), necessitating the use of polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays. For in vivo studies, formulations with PEG-300 or Tween-80 (up to 10% v/v) are recommended to enhance bioavailability, as shown in solubility studies of similar thiazole derivatives . Pre-solubilization in DMSO followed by dilution in aqueous buffers (pH 6.5–7.5) is advised to avoid precipitation.

Q. What synthetic routes are available for preparing 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride?

- Methodological Answer: A common approach involves condensation reactions between 3-methoxybenzaldehyde derivatives and thioacetamide precursors, followed by chloromethylation using reagents like SOCl2 or PCl5 under anhydrous conditions . Critical parameters include:

- Temperature control (70–80°C) to prevent side reactions.

- Catalyst selection (e.g., Bleaching Earth Clay, pH 12.5) to enhance yield .

- Purification via recrystallization in ethanol/water mixtures (1:3 v/v).

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways for this compound?

- Methodological Answer: Quantum chemical calculations (e.g., DFT) can model transition states and predict regioselectivity during chloromethylation . For example, reaction path searches using software like Gaussian or ORCA can identify energy barriers for competing pathways. Coupling this with machine learning (ML) algorithms trained on analogous thiazole syntheses can narrow optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation .

Q. What strategies resolve contradictions in spectroscopic or chromatographic data during structural analysis?

- Methodological Answer:

- Cross-validation with synthetic intermediates : Compare NMR/IR data of intermediates (e.g., 3-methoxyphenyl precursors) to isolate discrepancies .

- Dynamic NMR experiments : Resolve rotational barriers or conformational isomerism that may obscure peaks.

- HPLC-MS coupling : Detect trace impurities (e.g., dechlorinated byproducts) that may skew spectral interpretations .

Q. How can reaction mechanisms involving the chloromethyl group be elucidated using kinetic or isotopic labeling techniques?

- Methodological Answer:

- Kinetic isotope effects (KIE) : Replace the chloromethyl group with deuterated analogs (CD2Cl) to study rate-determining steps in substitution reactions .

- Radical trapping experiments : Add TEMPO or BHT to assess radical intermediates during thermal decomposition.

- In situ FTIR monitoring : Track C-Cl bond cleavage (e.g., loss of ~750 cm⁻¹ peak) in real-time under varying temperatures .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

- Methodological Answer:

- Exothermicity control : Use flow chemistry to manage heat dissipation during chloromethylation .

- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of chlorinating agent to precursor) and employ membrane separation technologies (e.g., nanofiltration) to isolate the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.